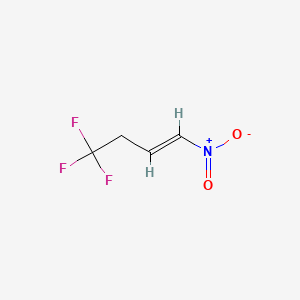
ethyl2-(6-amino-9H-purin-9-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ethyl 2-(6-amino-9H-purin-9-yl)propanoate involves several steps. One common method includes the reaction of 6-aminopurine with ethyl bromoacetate under basic conditions to form the desired product . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires a base like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles like amines or thiols replace specific substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in DNA and RNA synthesis, given its structural similarity to nucleosides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-(6-amino-9H-purin-9-yl)propanoate involves its incorporation into nucleic acids due to its structural similarity to guanosine. This incorporation can interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate can be compared with other similar compounds, such as:
Adenine: A naturally occurring purine nucleobase that forms part of DNA and RNA.
Guanosine: A nucleoside composed of guanine attached to a ribose sugar, playing a key role in cellular processes.
6-thioguanosine: A thiol derivative of guanosine with potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H13N5O2 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
ethyl 2-(6-aminopurin-9-yl)propanoate |
InChI |
InChI=1S/C10H13N5O2/c1-3-17-10(16)6(2)15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,3H2,1-2H3,(H2,11,12,13) |
Clé InChI |
WLOASRMKUCPDJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)N1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
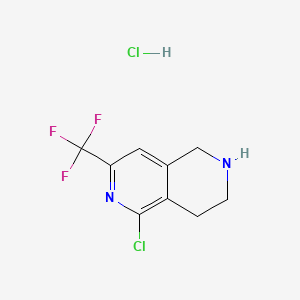
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
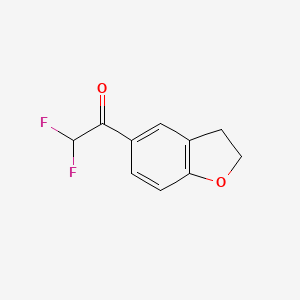
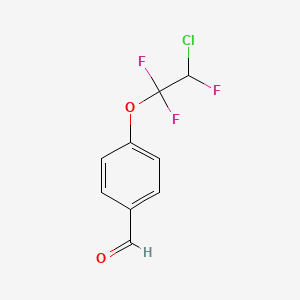

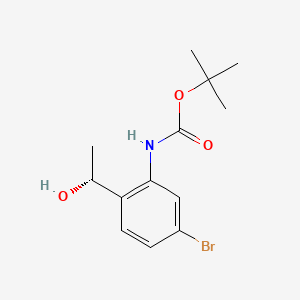
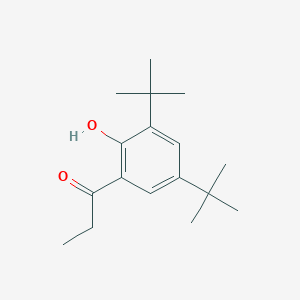

![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
